molecular formula C25H21ClN4OS B391993 1-[3'-(3-CHLORO-2-METHYLPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[3'-(3-CHLORO-2-METHYLPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B391993
M. Wt: 461g/mol
InChI Key: IWZDDSSTTNVURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3’-(3-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(3-chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one typically involves multiple steps:

    Formation of the phthalazine ring: This can be achieved through the reaction of hydrazine with phthalic anhydride under reflux conditions.

    Introduction of the thiadiazole ring: This step involves the reaction of the phthalazine derivative with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.

    Spiro compound formation: The final step involves the cyclization of the intermediate with 3-chloro-2-methylbenzaldehyde and acetophenone under acidic conditions to form the spiro compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[3’-(3-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

1-[3’-(3-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.

    Material Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[3’-(3-chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[3’-(3-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one: This compound is unique due to its spiro structure and the presence of both phthalazine and thiadiazole rings.

    1-[3’-(3-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one: Similar compounds may include other spiro compounds with different substituents on the phenyl rings or variations in the heterocyclic rings.

Uniqueness

The uniqueness of 1-[3’-(3-chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one lies in its spiro structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H21ClN4OS

Molecular Weight

461g/mol

IUPAC Name

1-[4-(3-chloro-2-methylphenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C25H21ClN4OS/c1-16-22(26)14-9-15-23(16)30-25(32-24(28-30)18(3)31)21-13-8-7-12-20(21)17(2)27-29(25)19-10-5-4-6-11-19/h4-15H,1-3H3

InChI Key

IWZDDSSTTNVURQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C)SC(=N2)C(=O)C

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C)SC(=N2)C(=O)C

Origin of Product

United States

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